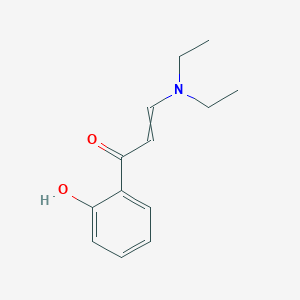

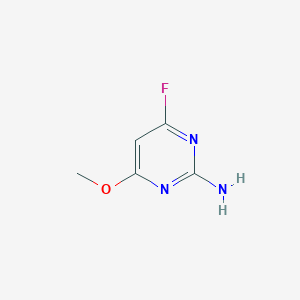

2-Amino-6-fluoro-4-methoxypyrimidine

説明

2-Amino-6-fluoro-4-methoxypyrimidine, or AFMP, is an important organic compound used in many scientific research applications. It is an aminopyrimidine that is widely used in medicinal chemistry, biochemistry, and drug design. AFMP has been used in the synthesis of various pharmaceuticals and in the development of drugs for treating cancer, diabetes, and other diseases. In addition, AFMP has been used in the study of enzyme inhibition and in the development of novel therapeutic agents.

科学的研究の応用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in the field of medicinal chemistry due to their biological activity. The introduction of a fluorine atom into pyrimidine rings, as seen in 4-fluoro-6-methoxypyrimidin-2-amine, can lead to the synthesis of fluoropyridines . These compounds have reduced basicity and are less reactive than their chlorinated and brominated analogues, making them interesting candidates for drug development .

Radiopharmaceuticals

The fluorine-18 isotope is used in positron emission tomography (PET) imaging. Derivatives of 4-fluoro-6-methoxypyrimidin-2-amine can be labeled with fluorine-18 to create imaging agents that help in the diagnosis and study of diseases .

Agricultural Chemistry

In agriculture, the introduction of fluorine atoms into lead structures has been a common modification to improve physical, biological, and environmental properties. Compounds like 4-fluoro-6-methoxypyrimidin-2-amine can be used to develop new agricultural products with enhanced efficacy .

Anticancer Research

Some derivatives of 4,6-diphenylpyrimidin-2-amine have shown anticancer properties. By modifying the structure to include a 4-fluoro-6-methoxypyrimidin-2-amine moiety, researchers can develop potent anticancer chemotherapeutic agents. These compounds can inhibit specific kinases like Aurora kinase A , which is implicated in cancer cell proliferation .

Chemical Synthesis Building Blocks

4-Fluoro-6-methoxypyrimidin-2-amine serves as a building block in chemical synthesis. It can be used to create a wide range of complex molecules for various applications, including pharmaceuticals and materials science .

Drug Design and Development

The presence of fluorine in pharmaceuticals can greatly affect the drug’s distribution, metabolism, and pharmacological properties. As such, 4-fluoro-6-methoxypyrimidin-2-amine can be a valuable intermediate in the design and development of new drugs, particularly those targeting the central nervous system .

特性

IUPAC Name |

4-fluoro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRXRDJKTBCVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353927 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluoro-4-methoxypyrimidine | |

CAS RN |

130687-25-1 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)

![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)

![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)